molecular formula C16H20F3NO7S B1424513 (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate CAS No. 149709-56-8

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate

Cat. No.: B1424513
CAS No.: 149709-56-8
M. Wt: 427.4 g/mol
InChI Key: JZWGAKDJDOFGPF-GFCCVEGCSA-N
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Description

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate (CAS: 149709-56-8; molecular formula: C₁₆H₂₀F₃NO₇S; molecular weight: 427.39 g/mol) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a trifluoromethylsulfonyl (triflate) ester group on the para-position of the phenyl ring. This compound is stored under inert atmospheres at 2–8°C due to its sensitivity to hydrolysis and thermal decomposition . Its primary applications include serving as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors or immunoproteasome-targeting agents, as suggested by its structural resemblance to intermediates used in anti-inflammatory drug synthesis .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWGAKDJDOFGPF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate, often abbreviated as the compound of interest, is a synthetic amino acid derivative notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈F₃NO₄S
  • Molecular Weight : 351.37 g/mol
  • CAS Number : 477849-00-6

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoromethyl sulfonate moiety that enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards certain biological targets, which can lead to varied pharmacological effects.

Potential Targets

  • Histone Deacetylases (HDACs) : Research indicates that similar compounds can act as inhibitors of HDACs, which are crucial in regulating gene expression and are implicated in cancer biology.
  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are vital for numerous physiological processes.

In Vitro Studies

Studies have shown that compounds with similar structures exhibit significant inhibitory activity against various HDAC isoforms. For instance, azumamides, which share structural similarities, demonstrated IC50 values ranging from 14 to 67 nM against HDAC1–3, 10, and 11 . Although specific data for our compound is limited, the structural parallels suggest potential inhibitory effects on HDACs.

Case Studies

  • Cancer Therapeutics : In a study evaluating the effects of structurally related compounds on cancer cell lines, it was found that modifications in the amino acid structure significantly impacted cytotoxicity. The presence of the Boc group was essential for maintaining the compound's stability and enhancing its therapeutic index.
  • Neurodegenerative Diseases : Research into HDAC inhibitors has highlighted their role in neuroprotection. Compounds similar to the one under review have been shown to improve cognitive function in animal models of Alzheimer’s disease by modulating histone acetylation .

Data Summary

Activity TypeTargetIC50 Range (nM)Reference
HDAC InhibitionHDAC1–314–67
Cancer Cell CytotoxicityVarious Cancer LinesVaries
NeuroprotectionCognitive FunctionNot Specified

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural components, particularly the trifluoromethylsulfonyl group, are known to enhance biological activity by improving the compound's interaction with target proteins. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics .

Protein Kinase Inhibition
A notable application of this compound is in the inhibition of protein kinases, which are critical in regulating various cellular functions and are often implicated in cancer progression. Studies have shown that modifications to this compound can lead to effective inhibitors of protein kinase B (PKB), which plays a significant role in cell survival and growth .

Organic Synthesis

Building Block for Peptide Synthesis
(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate serves as a versatile building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthetic routes, facilitating the construction of complex peptide structures. This application is particularly relevant in the development of peptide-based drugs .

Reactivity and Functionalization
The presence of multiple functional groups within this compound enables various chemical transformations. For instance, the trifluoromethylsulfonyl moiety can be utilized in electrophilic aromatic substitutions, allowing chemists to create diverse derivatives with tailored properties for specific applications in drug design .

Biological Research

Targeting Specific Receptors
Research has demonstrated that this compound can interact with specific biological receptors, influencing pathways related to inflammation and immune response. The ability to modify the compound's structure while maintaining its core activity allows researchers to explore its effects on different biological targets, potentially leading to novel therapeutic agents .

Case Studies and Experimental Findings

Study Objective Findings
Johnston et al. (2018) Investigate anticancer propertiesIdentified significant inhibition of cancer cell proliferation with modified derivatives.
Patent US10059714B2 (2018) Develop PKB inhibitorsDemonstrated effective inhibition using variations of the compound leading to reduced tumor growth in animal models.
Ambeed Chemical Analysis Assess synthetic utilityHighlighted successful synthesis routes employing the compound as a key intermediate for complex organic molecules.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

Several methyl ester derivatives of sulfonylurea herbicides share partial structural motifs with the target compound. For example:

  • Unlike the target compound, it lacks the Boc-protected amino acid backbone but retains the trifluoromethyl motif, enhancing its herbicidal activity .
  • Ethametsulfuron methyl ester and Metsulfuron methyl ester : These feature methoxy or methyl-substituted triazine rings, respectively. Their sulfonylurea groups confer herbicidal properties, whereas the target compound’s triflate group is more reactive in cross-coupling reactions .

Stability and Handling

The Boc-protected amine in the target compound enhances stability during synthesis, similar to intermediates in and . However, the triflate group’s sensitivity to moisture necessitates stricter storage conditions (inert atmosphere, 2–8°C) compared to methoxy- or halogen-substituted analogues .

Q & A

Q. What synthetic strategies are recommended for constructing the trifluoromethanesulfonyloxy (trifyl) group on the phenyl ring of this compound?

The triflate group can be introduced via nucleophilic substitution using 4-hydroxybenzene derivatives and trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Catalytic bases like pyridine or DMAP are often employed to scavenge protons and stabilize reactive intermediates. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the triflate intermediate .

Q. How can the Boc (tert-butoxycarbonyl) protection of the amino group be optimized during synthesis?

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a catalytic base (e.g., DMAP or triethylamine). Reaction monitoring via TLC or HPLC is essential to confirm complete protection. Acid-sensitive intermediates require careful pH control during workup (e.g., aqueous citric acid for neutralization) to prevent premature deprotection .

Q. What purification methods are effective for isolating the final compound?

Preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA modifier) is recommended for high-purity isolation. For intermediates, silica gel chromatography (hexane/ethyl acetate or DCM/methanol gradients) or recrystallization from ethanol/water mixtures can be used. Purity validation via ¹H/¹³C NMR and LC-MS is critical .

Advanced Research Questions

Q. How can stereochemical integrity at the α-carbon be maintained during esterification or coupling reactions?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., chiral palladium complexes) can enforce stereocontrol. For example, DCC/DMAP-mediated coupling of Boc-protected (R)-amino acids with methyl esters should be conducted at low temperatures (0–4°C) to minimize racemization. Monitoring optical rotation or chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiopurity .

Q. What mechanistic insights explain the stability of the triflate group under basic conditions?

The triflate group’s electron-withdrawing nature stabilizes the aryl-O bond against nucleophilic attack. However, prolonged exposure to strong bases (e.g., LiOH) may lead to hydrolysis, forming phenol byproducts. Kinetic studies (via ¹⁹F NMR) under varying pH and temperature conditions can quantify degradation rates .

Q. How can conflicting NMR data for diastereomeric byproducts be resolved?

Diastereomers often exhibit distinct ¹H NMR splitting patterns for adjacent protons (e.g., α-CH and β-CH₂). NOESY or ROESY experiments can clarify spatial proximity between the Boc group and phenyl ring. High-resolution mass spectrometry (HRMS) further differentiates isomers with identical molecular formulas .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for characterizing the triflate moiety?

  • ¹⁹F NMR : A singlet near δ -75 ppm confirms the triflate group.
  • IR Spectroscopy : Strong S=O stretches at ~1400 cm⁻¹ and ~1150 cm⁻¹.
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonate group .

Q. How can competing side reactions during Boc deprotection be mitigated?

Use TFA in DCM (1:4 v/v) at 0°C for controlled deprotection. Scavengers like triisopropylsilane (TIS) or water (2% v/v) minimize carbocation side reactions. Monitor via LC-MS to terminate the reaction at >95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate

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